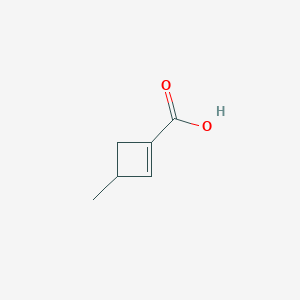

3-methyl-1-Cyclobutene-1-carboxylic acid

Description

Significance of Cyclobutene (B1205218) Ring Systems in Chemical Design

Cyclobutane (B1203170) and cyclobutene motifs are important structural components in numerous biologically active molecules and serve as valuable intermediates in chemical synthesis. und.edu The inherent ring strain in these four-membered carbocycles makes them susceptible to ring-opening reactions, which can be exploited to create linear or larger cyclic systems with a high degree of stereocontrol. This reactivity makes them powerful tools for synthetic chemists. The development of methods like [2+2] photocycloaddition has made cyclobutane-containing dicarboxylic acids more accessible from bio-based starting materials, presenting them as potential alternatives to petroleum-derived diacids in polymer applications. und.edu

Overview of 3-methyl-1-Cyclobutene-1-carboxylic Acid within Strained Ring Chemistry

This compound is a derivative of cyclobutene that features a carboxylic acid group and a methyl group attached to the strained four-membered ring. While specific data for the acid itself is limited in publicly accessible literature, its methyl ester, methyl 3-methylcyclobutene-1-carboxylate (MMCB), has been synthesized and studied. acs.org The presence of the double bond within the cyclobutene ring, combined with the steric and electronic influence of the methyl and carboxylic acid groups, makes this molecule a potentially valuable monomer and synthetic intermediate. The hydrolysis of its ester, MMCB, would yield the parent carboxylic acid.

The synthesis of methyl 3-methylcyclobutene-1-carboxylate (MMCB) has been achieved through a multi-step process. acs.org This synthetic route highlights the methods used to construct such strained ring systems.

Synthesis of Methyl 3-Methylcyclobutene-1-carboxylate (MMCB)

| Step | Reactants | Process | Product |

|---|---|---|---|

| 1 | N-(1-propenyl)piperidine and methyl acrylate | [2+2] cycloaddition | A cyclobutane intermediate |

| 2 | The cyclobutane intermediate and methyl iodide | Methylation | A quaternary ammonium (B1175870) salt |

This table summarizes the synthetic pathway for the methyl ester of the target compound as described in the literature. acs.org

Historical Context of Cyclobutene and Cyclobutane Carboxylic Acid Research

The study of cyclobutane derivatives has a long history in organic chemistry. Early research focused on the synthesis of the parent cyclobutanecarboxylic acid. A well-established method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.orgorgsyn.orgnbinno.com This dicarboxylic acid was itself prepared through the condensation of diethyl malonate with trimethylene bromide, a reaction first conducted in 1887. acs.org These foundational syntheses were crucial for providing access to the cyclobutane core, enabling further investigation into the properties and reactivity of this class of compounds. orgsyn.orgacs.org Over the years, more advanced methods, including scalable syntheses for substituted cyclobutane carboxylic acids, have been developed to meet the demands of medicinal chemistry and materials science. acs.org

While direct historical accounts of this compound are not prominent, its existence is a logical extension of the foundational work on related cyclobutane and cyclobutene structures. The properties of related, more extensively studied compounds provide a useful reference point.

Physicochemical Properties of Related Cyclobutane Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 191.5–193.5 |

| 3-methylcyclobutane-1-carboxylic acid | C₆H₁₀O₂ | 114.15 | 194 |

This table presents data for closely related compounds to provide context for the properties of this compound. wikipedia.orglookchem.comchemsynthesis.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPOHQOWBYUEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 Cyclobutene 1 Carboxylic Acid and Its Analogues

Cycloaddition Strategies in Cyclobutene (B1205218) Carboxylic Acid Synthesis

Cycloaddition reactions, which involve the joining of two or more unsaturated molecules to form a cyclic adduct, are among the most direct methods for synthesizing cyclobutane (B1203170) rings. These reactions are classified based on the number of π-electrons involved and the conditions (thermal or photochemical) required.

Photochemical [2+2] cycloadditions represent a powerful and frequently utilized method for creating the cyclobutane skeleton. acs.org This approach involves the irradiation of two alkene-containing molecules with light, typically ultraviolet (UV) light. nih.gov The energy from the light excites one of the alkene molecules to a higher energy electronic state. youtube.com This excited-state molecule can then react with a ground-state alkene in a concerted, single-step mechanism to form two new sigma bonds, resulting in a cyclobutane ring. youtube.com

This method is particularly advantageous for synthesizing strained four-membered rings, a task that is often difficult with other synthetic techniques. acs.orgnih.gov The utility of [2+2] photocycloaddition has been demonstrated in numerous complex syntheses. nih.gov While highly effective, a notable drawback of traditional photochemical methods is the reliance on high-energy UV irradiation, which can present challenges regarding cost, scalability, and safety. nih.gov

While the thermal [2+2] cycloaddition of simple alkenes is forbidden by orbital symmetry rules, certain classes of activated molecules can undergo this transformation. Ketenes, for instance, are well-known to react with alkenes (ketenophiles) in thermal [2+2] cycloadditions to yield cyclobutanones. libretexts.org

A particularly versatile approach involves the use of enamines. Enamine-based [2+2] cycloadditions can be performed under mild, non-photochemical conditions. acs.org In a typical procedure, an enamine is generated in situ from an aldehyde and a secondary amine, such as diethylamine. acs.orgnih.gov This electron-rich enamine then reacts with an electron-deficient alkene partner, like a dialkyl fumarate, to form the cyclobutane ring. acs.orgnih.gov Subsequent functional group manipulation, such as methylation and elimination, can then be used to introduce the desired substitution pattern and unsaturation to yield a functionalized cyclobutene. acs.org These reactions can often be accomplished in a single pot by simply mixing the aldehyde, amine, and alkene partner, sometimes with a mild base like potassium carbonate, at room temperature. acs.orgnih.gov

A study demonstrated a one-step approach to borylated cyclobutanes through the thermal [2+2] cycloaddition of keteniminium salts, which are generated in situ from carboxylic acid amides. enamine.net The intramolecular thermal [2+2] cycloaddition of allene-ynes has also been shown to be an effective method for creating complex cyclobutene-containing spiro-systems. beilstein-journals.org

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Enamine (from aldehyde + diethylamine) | Dialkyl Fumarate | K₂CO₃, Acetonitrile, 25°C | Functionalized Cyclobutane | acs.orgnih.gov |

| Keteniminium Salt (from amide) | Vinyl Boronate | Thermal | Borylated Cyclobutane | enamine.net |

| Allene-yne (intramolecular) | - | Thermal | Alkylidene Cyclobutene | beilstein-journals.org |

A modern advancement in cycloaddition chemistry is the use of visible light in conjunction with a photocatalyst. nih.gov This methodology circumvents the need for high-energy UV radiation by using a catalyst that can absorb lower-energy visible light to initiate the reaction. nih.gov Ruthenium (Ru) and Iridium (Ir) polypyridyl complexes are common photocatalysts that, upon absorbing visible light, can promote the [2+2] cycloaddition of both electron-rich and electron-deficient olefins. nih.govresearchgate.net

The mechanism typically involves the photoexcited catalyst engaging in a single-electron transfer with one of the olefin substrates, generating a radical ion. This reactive intermediate then engages the second olefin to form the cyclobutane ring in a stepwise fashion. sci-hub.se The versatility of this method allows for different reaction pathways, such as reductive or oxidative quenching cycles, depending on the choice of catalyst and additives. nih.gov In some cases, visible-light-mediated [2+2] cycloadditions can even proceed efficiently without any photocatalyst, offering a green and economical synthetic route. nih.gov

| Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Ru(bpy)₃²⁺ | Electron-deficient or electron-rich olefins | Versatile; can use oxidative or reductive quenching | nih.gov |

| Ir(ppy)₃ / Rh₂(OAc)₄ | Diazocarbonyls and olefins | Selectivity switch between [2+1] and [2+2] cycloaddition | researchgate.net |

| None (Catalyst-Free) | 1,4-Naphthoquinones and alkynes | Green chemistry approach using blue LEDs | nih.gov |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) is a widely used, powerful reaction in organic synthesis for forming unsaturated rings of various sizes, from 5-membered up to large macrocycles. organic-chemistry.orgwikipedia.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene (a molecule with two double bonds). organic-chemistry.org The mechanism proceeds through a metallacyclobutane intermediate, and the driving force for the reaction is often the formation of a stable cyclic alkene and a volatile byproduct, such as ethylene. wikipedia.org

While RCM is extremely effective for 5- to 7-membered rings, its application to the synthesis of four-membered cyclobutenes is less common due to the significant ring strain of the product, which can make the reaction thermodynamically unfavorable. organic-chemistry.orgwikipedia.org However, the reverse reaction, known as ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, has been demonstrated. nih.gov This suggests that under specific conditions or with highly reactive substrates, the RCM approach to cyclobutenes could be feasible. The synthesis of δ-lactone rings via RCM is a common strategy, showcasing the power of this reaction in forming cyclic structures. nih.gov For the synthesis of cyclobutene derivatives, RCM would require a diene precursor specifically designed to favor the challenging 4-membered ring closure over competing polymerization or other side reactions.

Derivatization from Precursor Cyclobutane and Cyclobutanone (B123998) Scaffolds

An alternative to building the cyclobutane ring from acyclic precursors is to start with a pre-existing cyclobutane or cyclobutanone and modify it to achieve the desired structure of 3-methyl-1-cyclobutene-1-carboxylic acid. This approach leverages the availability of simple cyclobutane starting materials.

A key transformation in this strategy is the introduction of the methyl group at the C3 position. This can be readily achieved by reacting a cyclobutanone precursor with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). leah4sci.com Grignard reagents are potent carbon-based nucleophiles that readily attack the electrophilic carbon of a carbonyl group. masterorganicchemistry.comsigmaaldrich.com

The reaction sequence would typically involve:

Addition: The methyl Grignard reagent adds to the carbonyl of a cyclobutanone bearing a carboxylic acid (or ester) group at the C1 position. This forms a tertiary alkoxide intermediate. leah4sci.com

Workup: A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, specifically a 3-hydroxy-3-methylcyclobutane-1-carboxylic acid derivative. masterorganicchemistry.com

Dehydration: The final step is the elimination of water (dehydration) from the tertiary alcohol. This is typically accomplished under acidic conditions and/or with heating to generate the double bond within the ring, yielding the target this compound.

Stereoselective Reduction of Cyclobutylidene Derivatives

A key strategy for the synthesis of substituted cyclobutanes involves the stereoselective reduction of exocyclic double bonds on cyclobutylidene derivatives. This approach is particularly effective for establishing cis stereochemistry at the newly formed stereocenter relative to existing substituents on the ring.

Research has demonstrated that the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) is highly cis-selective, achieving a 10:1 diastereomeric ratio (dr). acs.org This selectivity is noteworthy, as other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) were found to be less effective, resulting in lower diastereoselectivity. acs.org The reduced reactivity of these agents required forcing conditions, which led to a loss of stereocontrol. acs.org Similarly, the reduction of 3-substituted cyclobutanones with lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) has been shown to yield cis-cyclobutanols with outstanding selectivity, ranging from 95–100%. researchgate.net

Table 1: Stereoselective Reduction of Cyclobutylidene Derivatives

| Substrate Type | Reducing Agent | Primary Product Stereochemistry | Reported Selectivity | Reference |

|---|---|---|---|---|

| Cyclobutylidene Meldrum's Acid | NaBH₄ | cis | 10:1 dr | acs.org |

| Cyclobutylidene Meldrum's Acid | NaBH(OAc)₃ | cis | Inferior to NaBH₄ | acs.org |

| Cyclobutylidene Meldrum's Acid | NaBH₃CN | cis | Inferior to NaBH₄ | acs.org |

| 3-Substituted Cyclobutanone | LiAlH(OtBu)₃ | cis | 95-100% | researchgate.net |

Transformation from Substituted Cyclobutane Carboxylic Acids

The target molecule can also be synthesized through the chemical modification of other substituted cyclobutane carboxylic acids. These transformations often involve creating the characteristic endocyclic double bond or modifying other substituents on the ring.

One direct method involves an elimination reaction to introduce the double bond. For instance, the synthesis of cyclobutene-1-carboxylic acid methyl ester has been achieved by treating ethyl 1-bromocyclobutane-1-carboxylate with potassium hydroxide, which induces dehydrohalogenation to form the cyclobutene ring. chemicalbook.com Another approach is the hydrogenation of an exocyclic double bond. The synthesis of 3-methylcyclobutane-1-carboxylic acid, a saturated analogue, is accomplished by the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

The fundamental cyclobutane carboxylic acid structure itself can be prepared from 1,1-cyclobutanedicarboxylic acid, which is synthesized via the condensation of ethyl malonate with trimethylene bromide. orgsyn.org The dicarboxylic acid can then be decarboxylated by heating to yield cyclobutanecarboxylic acid, providing a foundational scaffold for further elaboration. orgsyn.org

Approaches Involving Cyclopropane (B1198618) Ring Expansion/Derivatization

The construction of the cyclobutane skeleton can be accomplished through the expansion of a three-membered cyclopropane ring. While less common than other methods, ring expansion reactions provide a unique entry into substituted cyclobutane systems. Methodologies such as the Tiffenau-Demjanov-like ring expansion, which can be initiated by silver(I) ions on halogenated substrates, represent a viable, though synthetically complex, pathway. baranlab.org These reactions typically involve the generation of a carbocation adjacent to the ring, which then triggers a one-carbon ring expansion to alleviate ring strain. While many examples in the literature describe the expansion of cyclobutanes to cyclopentanones, the underlying principle of expanding a cyclopropylcarbinyl system to a cyclobutyl cation is a known process in physical organic chemistry. baranlab.org

Stereocontrolled Synthesis of Specific Isomers

Controlling the precise three-dimensional arrangement of substituents is a critical challenge in cyclobutane synthesis. Various strategies have been developed to achieve high levels of stereocontrol, yielding specific diastereomers or enantiomers.

Diastereoselective Synthetic Pathways

Diastereoselectivity is often achieved by leveraging the inherent steric or electronic properties of a substrate to guide the approach of a reagent. As detailed previously (Section 2.3.2), the reduction of cyclobutylidene derivatives is a powerful method for creating cis-substituted cyclobutanes with high diastereoselectivity. acs.org

Another effective strategy is the diastereoselective sulfa-Michael addition to cyclobutene derivatives. The use of a simple base like DBU can facilitate the addition of thiols to cyclobutene esters and amides, resulting in high diastereoselectivity for the corresponding thio-substituted cyclobutanes. rsc.org Furthermore, a scalable, diastereoselective synthesis of a cis-3-hydroxycyclobutane-1-carboxylic acid has been reported. acs.org This method involves the double-alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin, where a magnesium chelate is proposed to direct the final ring-closing alkylation to deliver the product as a single diastereomer. acs.org

Table 2: Examples of Diastereoselective Synthetic Pathways

| Reaction Type | Key Reagents | Outcome | Reference |

|---|---|---|---|

| Reduction | Cyclobutylidene Meldrum's Acid, NaBH₄ | cis-disubstituted cyclobutane (10:1 dr) | acs.org |

| Double Alkylation | Aryl Acetic Acid Dianion, Epichlorohydrin | cis-3-hydroxycyclobutane-1-carboxylic acid (single diastereomer) | acs.org |

| Michael Addition | Cyclobutene Ester, Thiol, DBU | thio-substituted cyclobutane (high diastereoselectivity) | rsc.org |

Chiral Auxiliary-Mediated Strategies

For achieving enantiocontrol, chiral auxiliaries offer a robust and predictable solution. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct a subsequent reaction, after which it is cleaved to reveal the enantiomerically enriched product.

Pseudoephenamine has been identified as a highly effective chiral auxiliary for the asymmetric alkylation of amides, enabling the synthesis of enantiomerically enriched carboxylic acids. nih.gov The process involves forming an amide between the carboxylic acid precursor and pseudoephenamine. Deprotonation of this amide creates a chiral enolate, which then reacts with an alkyl halide from the sterically less hindered face. Subsequent hydrolysis of the amide cleaves the auxiliary, yielding the desired chiral carboxylic acid. nih.gov This strategy shows notable improvements in selectivity for reactions that form quaternary stereocenters. nih.gov

A related concept is the use of directing groups, such as the 8-aminoquinoline (B160924) group, which can chelate to a metal catalyst (e.g., palladium) and direct a C-H functionalization reaction to a specific site with high stereocontrol. acs.orgresearchgate.net After the reaction, the directing group can be hydrolytically removed to reveal the carboxylic acid. researchgate.net

Introduction of Specific Functional Groups

The introduction of the methyl and carboxylic acid functionalities that define the target compound can be achieved through various synthetic steps. The carboxylic acid group is often present from the start of the synthetic sequence, for example, by using precursors like 1,1-cyclobutanedicarboxylic acid or other substituted cyclobutane acids. orgsyn.org

The introduction of carbon-based functional groups, such as the methyl group, can be accomplished via alkylation reactions. As described in the chiral auxiliary approach, the alkylation of a chiral enolate is a powerful method for installing alkyl groups stereoselectively. nih.gov Alternatively, modern C-H functionalization techniques offer a direct way to form new carbon-carbon bonds. For example, palladium-catalyzed C(sp³)–H arylation has been used on cyclobutane substrates, demonstrating that even the typically inert C-H bonds of a four-membered ring can be selectively functionalized to introduce new substituents. acs.org

Table of Mentioned Compounds

Trifluoromethylation and Fluorination Methodologies

The introduction of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. bioorganica.com.uanih.gov Consequently, significant research has been dedicated to developing methods for the synthesis of fluorinated and trifluoromethylated cyclobutane carboxylic acids.

Two primary synthetic routes have been established for producing 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, starting from 4-oxocyclobutane precursors. acs.org In one method, the cyclobutanone is treated with trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride (B91410) source to form a trifluoromethyl carbinol intermediate. acs.org This intermediate is then deoxygenated and decarboxylated to yield the final product. acs.org Another approach involves the efficient elimination of a triflate group from a similar CF₃ carbinol, followed by hydrogenation to afford the cis-isomer of the target acid. acs.org

Fluorinated analogues, such as 3-fluorocyclobutane-1-carboxylic acid, have been synthesized on a multigram scale. researchgate.net These syntheses often rely on nucleophilic fluorination as a key step to introduce the fluorine atom onto the cyclobutane ring. researchgate.net The resulting fluorinated acid serves as a crucial intermediate for further functional group transformations. researchgate.net

The table below summarizes key findings from research on these methodologies.

Table 1: Trifluoromethylation and Fluorination Methodologies

| Starting Material | Reagents / Conditions | Product | Key Findings |

| 4-oxocyclobutane precursors | 1) TMSCF₃, Fluoride source; 2) Bu₃SnH; 3) Decarboxylation | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Provides an efficient route from readily available cyclobutanones. acs.org |

| 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | K₂CO₃, Benzyl bromide, DMF | Benzyl 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylate | Serves as a convenient starting material for various α-trifluoromethyl-substituted cyclobutane building blocks. bioorganica.com.ua |

| Cyclobutanone | Nucleophilic fluorination | 3-Fluorocyclobutane-1-carboxylic acid | The method allows for multigram scale synthesis of the key fluorinated intermediate. researchgate.net |

Direct Amidation and Esterification Techniques

The carboxylic acid functional group of this compound and its analogues is a versatile handle for derivatization through amidation and esterification. Direct methods, which avoid the pre-activation of the carboxylic acid, are preferred for their atom economy and milder conditions.

Direct Amidation Direct amidation reactions couple a carboxylic acid with an amine, typically with the removal of water. mdpi.com Catalytic systems have been developed to facilitate this transformation under mild conditions. Boronic acid catalysts, particularly ortho-iodoarylboronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), have proven to be highly effective. organic-chemistry.org These reactions often proceed at ambient temperature in the presence of molecular sieves, which act as a water trap. organic-chemistry.org Other catalytic systems for the direct amidation of esters, which are closely related substrates, include those based on nickel and iron. mdpi.comresearchgate.net For instance, a Ni/NHC (N-heterocyclic carbene) system has been shown to catalyze the direct amidation of methyl esters without the need for an external acid or base. mdpi.com

Esterification The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com This fundamental technique is broadly applicable for the esterification of various carboxylic acids, including cyclobutane derivatives. For example, the methyl ester of cyclobutene-1-carboxylic acid is a known research chemical used in polymer synthesis. chemicalbook.com

The table below provides an overview of these direct derivatization techniques.

Table 2: Direct Amidation and Esterification Techniques

| Reaction Type | Catalyst / Reagents | General Conditions | Key Features |

| Direct Amidation | ortho-Iodo Arylboronic Acids (e.g., MIBA) | Ambient temperature, molecular sieves | High yields, mild conditions, avoids stoichiometric coupling reagents. organic-chemistry.org |

| Direct Amidation of Esters | Ni(cod)₂ / IPr (NHC ligand) | Base-free | Broad functional group tolerance for various esters and amines. mdpi.comresearchgate.net |

| Fischer Esterification | H₂SO₄ or TsOH, excess alcohol | Heating | A fundamental and widely used equilibrium-driven process for producing esters. masterorganicchemistry.com |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 1 Cyclobutene 1 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Cyclobutene (B1205218) Moiety

The carbon-carbon double bond within the strained four-membered ring of 3-methyl-1-cyclobutene-1-carboxylic acid is the primary site for electrophilic attack. The regioselectivity of these reactions is influenced by both the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

In electrophilic additions, such as the addition of hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. libretexts.orgdalalinstitute.compurechemistry.org The proton (the electrophile) will preferentially add to the carbon atom of the double bond that leads to the formation of the more stable carbocation intermediate. In the case of this compound, the carbocation at the 1-position is stabilized by the adjacent carboxylic acid group through resonance, while the carbocation at the 2-position is destabilized. However, the methyl group at the 3-position can also influence the stability of the carbocation intermediate through hyperconjugation. The addition of the electrophile to the less substituted carbon of the double bond (C2) would lead to a tertiary carbocation at C1, which is generally more stable. youtube.com Therefore, the nucleophile would then attack this more substituted carbon.

It is important to note that due to the strained nature of the cyclobutane (B1203170) ring, rearrangements of the carbocation intermediate can occur to form more stable structures, potentially leading to a mixture of products. purechemistry.orgacs.org

Nucleophilic attack on the cyclobutene moiety is less common under normal conditions due to the electron-rich nature of the double bond. However, the double bond can be rendered susceptible to nucleophilic attack if it is part of a conjugated system or activated by strong electron-withdrawing groups. In the case of this compound, the carboxylic acid group does provide some activation, but strong nucleophiles would be required for a reaction to occur at the double bond.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound undergoes a variety of well-established transformations, providing a gateway to a range of derivatives. These reactions are fundamental in organic synthesis and allow for the modification of the molecule's properties and the construction of more complex structures.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the product, the alcohol is often used in excess or the water formed is removed. polimi.it

For sterically hindered carboxylic acids or sensitive substrates, milder methods are employed. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation at room temperature with high yields. organic-chemistry.org

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.compolimi.it |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Mild conditions; suitable for sterically hindered substrates. organic-chemistry.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires high temperatures for simple carboxylic acids. libretexts.org However, the presence of a β-carbonyl group significantly facilitates this reaction, proceeding through a cyclic transition state. masterorganicchemistry.comyoutube.com While this compound is an α,β-unsaturated carboxylic acid, its decarboxylation is not as straightforward. The literature on the decarboxylation of α,β-unsaturated carboxylic acids suggests that the reaction conditions can be harsh and may lead to a mixture of products due to potential isomerization of the double bond. stackexchange.com

Photocatalytic decarboxylation has emerged as a milder alternative, allowing for the generation of radicals under visible light, which can then be functionalized. nih.gov This method could potentially be applied to this compound to generate a cyclobutenyl radical.

| Decarboxylation Approach | General Conditions | Potential Outcome for this compound |

| Thermal Decarboxylation | High Temperature | Potential for isomerization and mixture of products. stackexchange.com |

| Photocatalytic Decarboxylation | Visible Light, Photocatalyst | Formation of a cyclobutenyl radical for further functionalization. nih.gov |

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, (3-methylcyclobut-1-en-1-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. rsc.orgacs.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the alcohol. It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups if present.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce carboxylic acids. researchgate.netma.edu However, its reactivity can be enhanced by the addition of certain additives or by converting the carboxylic acid to a more reactive species in situ. For α,β-unsaturated carboxylic acids, biocatalytic reduction methods have also been developed to selectively yield allylic alcohols. rsc.org

| Reducing Agent | Reactivity with Carboxylic Acids | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces carboxylic acids | Primary Alcohol rsc.orgacs.org |

| Sodium Borohydride (NaBH₄) | Generally unreactive | No reaction researchgate.netma.edu |

| Biocatalytic Systems | Selective | Allylic Alcohol rsc.org |

Amidation and Peptide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is a crucial reaction in organic and medicinal chemistry. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. organic-chemistry.org To overcome this, coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.orgnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization when chiral amines or acids are used. libretexts.org Enzymatic methods using lipases or engineered amide bond synthetases are also emerging as green alternatives for amide synthesis. polimi.itnih.gov

| Coupling Reagent | Mechanism | Typical Conditions |

| DCC (Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate | Room temperature in an inert solvent organic-chemistry.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms O-acylisourea intermediate | Aqueous or organic solvents libretexts.orgnih.gov |

| Enzymatic (e.g., Lipase) | Enzyme-catalyzed condensation | Mild, aqueous conditions polimi.itnih.gov |

Ring-Opening Reactions of the Cyclobutene System

The strained four-membered ring of cyclobutene derivatives can undergo ring-opening reactions under thermal or photochemical conditions. These reactions are governed by the principles of pericyclic reactions, specifically electrocyclic reactions. researchgate.netmasterorganicchemistry.com

Thermally, the ring-opening of cyclobutene proceeds in a conrotatory fashion to form a 1,3-diene. masterorganicchemistry.comimperial.ac.uk For this compound, this would lead to the formation of a substituted butadiene derivative. The stereochemistry of the substituents on the resulting diene is determined by the conrotatory motion of the ring-opening.

Photochemically, the ring-opening of cyclobutene occurs in a disrotatory manner, leading to a different stereoisomer of the 1,3-diene product compared to the thermal reaction. masterorganicchemistry.comnih.gov The specific outcome would depend on the stereochemistry of the starting material. These ring-opening reactions provide a powerful tool for the synthesis of acyclic compounds with defined stereochemistry. Additionally, radical-induced ring-opening reactions of functionalized cyclobutenes have been developed as a modular approach to synthesize highly substituted cyclobutene derivatives. nih.gov

Thermally Induced Ring Cleavage

The thermal behavior of cyclobutene derivatives is well-documented, with electrocyclic ring-opening being a prominent reaction pathway. masterorganicchemistry.com For this compound, heating would likely induce a conrotatory ring-opening to yield a substituted 1,3-butadiene (B125203) derivative. This pericyclic reaction is governed by the principles of orbital symmetry, which predict the stereochemical outcome of the transformation. masterorganicchemistry.com

The process involves the cleavage of the sigma bond opposite the double bond, relieving the significant ring strain of the cyclobutene ring. The equilibrium between the cyclobutene and the open-chain diene can be influenced by the substitution pattern and the reaction conditions. masterorganicchemistry.com

Table 1: Predicted Product of Thermally Induced Ring Cleavage

| Reactant | Conditions | Predicted Product | Reaction Type |

| This compound | Heat | (3Z)-2-methyl-4-carboxypenta-1,3-diene | Electrocyclic Ring-Opening |

Acid-Catalyzed and Base-Catalyzed Ring Opening

While the carboxylic acid group itself is relatively stable, its derivatives, such as esters, are susceptible to hydrolysis under both acidic and basic conditions. libretexts.org If this compound were esterified, the resulting ester could undergo ring opening through hydrolysis, although this is a reaction of the ester group rather than a direct ring cleavage. libretexts.org

Under strong acidic conditions, certain cyclobutane derivatives can undergo rearrangement reactions. researchgate.net For this compound, protonation of the double bond could lead to a carbocation intermediate that might rearrange to a more stable cyclopentyl system.

Base-catalyzed reactions could involve the deprotonation of the carboxylic acid. While this does not directly lead to ring opening, it can influence the molecule's reactivity in subsequent steps.

Nucleophilic Attack-Induced Ring Cleavage

The presence of the electron-withdrawing carboxylic acid group conjugated with the double bond makes the cyclobutene ring susceptible to nucleophilic attack. This is particularly true for donor-acceptor cyclobutanes, where the strain of the four-membered ring facilitates ring-opening reactions upon addition of a nucleophile. uwo.ca

Nucleophiles can add to the double bond in a Michael-type addition, which can be followed by a ring-opening cascade. The specific outcome would depend on the nature of the nucleophile and the reaction conditions.

Oxidative Ring Transformations

The double bond in this compound is a prime target for oxidative cleavage. libretexts.orglibretexts.org Reagents such as ozone (O₃) followed by a reductive or oxidative workup, or strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), can cleave the carbon-carbon double bond, leading to the opening of the cyclobutene ring. libretexts.orglibretexts.orglibretexts.org

Ozonolysis with a reductive workup (e.g., using dimethyl sulfide) would be expected to yield a keto-aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid derivative. masterorganicchemistry.com Similarly, hot, concentrated potassium permanganate would lead to the formation of a keto-dicarboxylic acid. canada.capearson.comyoutube.com

Table 2: Products of Oxidative Ring Transformations

| Reagent | Workup | Expected Products |

| 1. O₃2. (CH₃)₂S (reductive) | Reductive | 3-methyl-4-oxobutanoic acid and formaldehyde |

| 1. O₃2. H₂O₂ (oxidative) | Oxidative | 3-carboxy-3-methylbutanoic acid |

| Hot, concentrated KMnO₄ | - | 3-carboxy-3-methylbutanoic acid |

C-H Functionalization Strategies

The direct functionalization of C-H bonds offers an atom-economical approach to modify the molecular scaffold of this compound.

Transannular C-H Arylation

Transannular C-H arylation is a powerful method for functionalizing cyclic systems, particularly saturated cycloalkanes. nih.govnih.govresearchgate.net This reaction typically involves the formation of a palladacycle intermediate that facilitates the C-H activation. nih.gov For this compound, the presence of the double bond makes it a less ideal substrate for the classic transannular C-H arylation, which targets C(sp³)-H bonds in saturated rings. The double bond itself represents a more reactive site for many catalytic systems. However, related C-H functionalization reactions at the allylic or vinylic positions could be envisioned with appropriate catalytic systems.

Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation is a versatile tool for the arylation of carboxylic acid derivatives. acs.orgresearchgate.net In the context of cyclobutane carboxylic acids, directing groups can be employed to achieve site-selective C-H functionalization at the β- or γ-positions. acs.orgchemrxiv.org For this compound, several C-H bonds could potentially be targeted:

Vinylic C-H bond: The C-H bond on the double bond is a potential site for arylation.

Allylic C-H bonds: The C-H bonds on the carbon atom bearing the methyl group are allylic and could be reactive.

Aliphatic C-H bonds: The other C(sp³)-H bonds on the ring are also potential sites for functionalization.

The regioselectivity of such a reaction would be highly dependent on the specific palladium catalyst and ligands employed. Chiral ligands could potentially be used to achieve enantioselective C-H functionalization. acs.org

Table 3: Potential Sites for Palladium-Catalyzed C-H Activation

| C-H Bond Type | Position on the Ring | Potential Reactivity |

| Vinylic | C2 | Direct arylation possible. |

| Allylic | C3 | Susceptible to allylic C-H activation. |

| Aliphatic | C4 | Potential for β-C-H activation relative to the carboxyl. |

Polymerization Reactions of this compound Esters

The polymerization of esters derived from this compound has been explored using both radical and anionic initiators, yielding polymers with distinct characteristics.

The free radical polymerization of methyl 3-methylcyclobutene-1-carboxylate (MMCB) has been investigated. acs.org This process, however, resulted in low yields of polymers with low molecular weight. acs.org The observed inefficiency is likely due to chain transfer reactions occurring at the allylic hydrogen atoms present in the monomer structure. acs.org This side reaction competes with the propagation of the polymer chain, thereby limiting the final molecular weight and yield of the homopolymer. acs.org

Table 1: Radical Homopolymerization of Methyl 3-Methylcyclobutene-1-carboxylate (MMCB)

| Initiator | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn) |

| AIBN | Benzene | 60 | Low | Low |

Data sourced from Macromolecules. acs.org

In contrast to the challenges faced with radical polymerization, the anionic homopolymerization of methyl 3-methylcyclobutene-1-carboxylate (MMCB) proceeds more effectively. acs.org Various anionic initiators have been successfully employed, leading to high yields of the polymer. acs.org These reactions are typically conducted in toluene (B28343) at reduced temperatures. acs.org

The initiators that have proven effective include:

tert-butyllithium (B1211817) (t-BuLi) acs.org

t-BuLi in combination with bis(2,6-di-tert-butylphenoxy)ethylaluminum acs.org

Lithium bis(trimethylsilyl)amide acs.org

Potassium bis(trimethylsilyl)amide acs.org

Spectroscopic analysis using NMR and IR has indicated that the polymerization follows an addition mechanism, where the cyclobutene ring remains intact within the polymer backbone. acs.org

Table 2: Anionic Homopolymerization of Methyl 3-Methylcyclobutene-1-carboxylate (MMCB) in Toluene

| Initiator System | Temperature (°C) | Polymer Yield (%) |

| t-BuLi | 0 | High |

| t-BuLi | -78 | High |

| t-BuLi/bis(2,6-di-tert-butylphenoxy)ethylaluminum | -78 | High |

| Lithium bis(trimethylsilyl)amide | -78 | High |

| Potassium bis(trimethylsilyl)amide | -78 | High |

Data sourced from Macromolecules. acs.org Note: "High" yield indicates a successful polymerization as reported in the study, without specific percentages provided for each initiator system. acs.org

While the radical homopolymerization of methyl 3-methylcyclobutene-1-carboxylate (MMCB) is inefficient, its incorporation into copolymers via radical polymerization has been highly successful. acs.org When copolymerized with other vinyl monomers, high molecular weight copolymers are obtained in high yields. acs.org This suggests that the issues of chain transfer that hinder homopolymerization are less problematic in a copolymerization setting. researchgate.net

Successful copolymerizations have been demonstrated with the following comonomers:

p-methoxystyrene acs.org

Styrene acs.org

Methyl methacrylate (B99206) acs.orgresearchgate.net

These studies highlight the utility of MMCB as a comonomer to introduce cyclobutene functionality into a variety of polymer chains, potentially modifying the thermal and mechanical properties of the resulting materials. acs.org

Table 3: Radical Copolymerization of Methyl 3-Methylcyclobutene-1-carboxylate (MMCB)

| Comonomer | Polymerization Outcome |

| p-methoxystyrene | High molecular weight copolymer, high yield |

| Styrene | High molecular weight copolymer, high yield |

| Methyl methacrylate | High molecular weight copolymer, high yield |

Data sourced from Macromolecules and ResearchGate. acs.orgresearchgate.net

Stereochemical Aspects and Conformational Analysis of 3 Methyl 1 Cyclobutene 1 Carboxylic Acid Derivatives

Conformational Dynamics of the Four-Membered Ring

The conformational landscape of cyclobutane (B1203170) and its derivatives, including cyclobutenes, is dominated by the need to alleviate inherent ring strain and torsional strain. This leads to non-planar ring structures and dynamic equilibria between different conformations.

Puckering and Ring-Flipping Phenomena

Unlike the planar cyclopropane (B1198618), the cyclobutane ring is flexible enough to pucker, moving one carbon atom out of the plane formed by the other three. youtube.com This puckered, or "butterfly," structure helps to relieve the torsional strain that would arise from the eclipsing of hydrogen atoms in a planar conformation. youtube.com High-level ab initio calculations and experimental data have precisely characterized this phenomenon in the parent cyclobutane molecule. The equilibrium puckering angle and the energy barrier for inversion (ring-flipping) are key parameters defining this dynamic behavior. nih.govnih.gov

Ring-flipping is the process by which the cyclobutane ring rapidly interconverts between two equivalent puckered conformations. wikipedia.org This inversion results in the exchange of axial and equatorial positions of the substituents on the ring. wikipedia.orgyoutube.com Although this process is rapid at room temperature for unsubstituted cyclobutane, the presence of substituents can make one conformation more stable than the other. wikipedia.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| Equilibrium Puckering Angle (θ) | 29.59° - 29.68° | Measures the deviation of the ring from planarity. nih.govnih.gov |

| Inversion Barrier | 482 cm⁻¹ - 498 cm⁻¹ | The energy required for the ring to flip from one puckered conformation to another through a planar transition state. nih.govnih.gov |

Influence of Substituents on Ring Conformation

The presence of substituents, such as the methyl and carboxylic acid groups on the 3-methyl-1-cyclobutene-1-carboxylic acid ring, significantly influences the ring's conformational preferences. A substituent at a specific position can modulate the ring-puckering to minimize steric interactions. acs.org The preferred conformation will typically place larger substituents in a pseudo-equatorial position to reduce steric strain. acs.org

Computational studies combined with experimental techniques like X-ray diffraction and NMR spectroscopy are essential for understanding these substituent effects. acs.org For instance, studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that a substituent fixed in an equatorial position directly impacts the conformational preference of the ring. acs.org The electronic nature of substituents can also play a role; for example, the thermal ring-opening of cyclobutenes is affected by the donor/acceptor interactions of substituents at the 3-position. nih.gov

Diastereoselectivity in Synthetic Routes

The synthesis of substituted cyclobutanes and cyclobutenes often generates multiple stereoisomers. Controlling the relative stereochemistry (diastereoselectivity) is a central challenge and a key focus of modern synthetic chemistry.

Control of cis/trans Isomerism

Achieving control over the cis/trans arrangement of substituents on the cyclobutane ring is crucial for accessing specific molecular architectures. Various synthetic strategies have been developed to achieve high diastereoselectivity.

One effective method is the diastereoselective reduction of a pre-existing ring system. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid was achieved through the highly diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165). acs.org Similarly, stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors has been accomplished. nih.gov

Other powerful methods include:

Ring Contraction: Optically pure pyrrolidines can be converted into cyclobutane derivatives with exceptional diastereo- and enantiocontrol, indicating a memory of chirality during the transformation. acs.org

Photocycloaddition: The [2+2] photocycloaddition of alkenes can yield cyclobutane rings, and the stereochemical outcome (e.g., the formation of cis-anti-cis isomers) can be controlled with high fidelity, particularly in solid-state reactions where precursor conformation is pre-organized. acs.orgmdpi.com

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Reduction of Cyclobutylidene | Use of NaBH₄ on a Meldrum's acid derivative | Predominantly cis-1,3-disubstituted product | acs.org |

| Ring Contraction | Contraction of chiral pyrrolidines | Excellent diastereo- and enantiocontrol (dr > 20:1) | acs.org |

| [2+2] Photocycloaddition | Cu(I)-catalyzed intramolecular reaction | High facial diastereoselectivity | acs.org |

| Solid-State Photodimerization | Pre-organization of reactants in a coordination polymer | Selective formation of a single cyclobutane isomer | mdpi.com |

Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, are a primary method for constructing the cyclobutene (B1205218) ring. organic-chemistry.org The regioselectivity of these reactions—the control over which atoms are bonded together—is critical. The inherent ring strain in cyclobutenone, a close analog of the target molecule, enhances its reactivity as a dienophile in Diels-Alder reactions, often leading to high regioselectivity. nih.govnih.gov

In the Diels-Alder reaction, where a diene reacts with a dienophile, computational studies have shown that factors like electrophilicity and orbital interactions can correctly explain the observed regioselectivity. Similarly, in the [2+2] cycloaddition of ketenes with electron-rich alkynes, the reaction can proceed with high regiospecificity to form 4-vinyl cyclobutenones. nih.gov The choice of catalyst and substrates is paramount in directing the reaction toward the desired regioisomer. mdpi.com

Enantioselective Synthesis Approaches

For chiral molecules like this compound, enantioselective synthesis—the selective production of one of the two enantiomers—is of great importance. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.

A notable example is the highly diastereoselective and enantioselective sulfa-Michael addition of thiols to cyclobutene derivatives. nih.govrsc.org Using a chiral cinchona-based squaramide organocatalyst, thio-substituted cyclobutanes were obtained with excellent enantiomeric ratios (up to 99.7:0.3 er). nih.govrsc.org This approach demonstrates the power of organocatalysis in synthesizing enantioenriched four-membered carbocycles.

Other successful strategies include:

Catalytic Asymmetric Allylation: Functionalized cyclobutenes can be produced with high regio- and stereoselectivity through the catalytic asymmetric allylation of lactones with allyl boronates. acs.org

Chiral Lewis Acid Catalysis: Chiral oxazaborolidinium ions have been used to catalyze enantioselective Diels-Alder reactions of cyclobutenone derivatives, yielding cycloadducts with high enantiomeric excess. researchgate.net

These methods provide access to specific enantiomers of cyclobutene building blocks, which are valuable for various applications in chemistry and materials science.

Stereochemical Implications in Reaction Mechanisms

The inherent chirality and conformational constraints of the puckered cyclobutene ring, in conjunction with the electronic nature of the substituents, have profound implications for the stereochemical course of various reactions. These include pericyclic reactions, cycloadditions, and electrophilic additions, where the stereocenter at C3 can direct the formation of new stereocenters.

Electrocyclic Ring Opening

The thermal electrocyclic ring-opening of cyclobutenes to butadienes is a classic example of a stereospecific reaction governed by the principles of orbital symmetry, specifically torquoselectivity. Torquoselectivity refers to the preference for one direction of conrotatory ring opening over the other in substituted cyclobutenes. This preference is dictated by the electronic properties of the substituents at the C3 and C4 positions. Electron-donating groups, such as the methyl group in this compound derivatives, generally prefer to rotate "outward" during the ring-opening process to avoid steric hindrance and achieve a more stable transition state.

Theoretical studies on closely related systems, such as 4-methyl-1,3,3-triethoxycarbonylcyclobutene, have provided quantitative insights into this phenomenon. Density functional theory (DFT) calculations have shown a significant energetic preference for the outward rotation of the methyl group. nih.gov This preference can be attributed to a more favorable alignment of the orbitals in the transition state.

However, it is crucial to note that while kinetic torquoselectivity favors the outward rotation, the final product distribution can be influenced by thermodynamic factors. In some cases, the initially formed "outward" diene can isomerize to a more stable "inward" diene via subsequent pericyclic reactions, such as a 6π-electrocyclization to a pyran intermediate, leading to a product distribution that does not reflect the initial kinetic preference. nih.gov

| Substituent at C4 | Calculated Preference for Outward Rotation of Methyl Group (kcal/mol) |

|---|---|

| Phenyl | 6-8 |

Cycloaddition Reactions

The double bond in this compound derivatives is susceptible to various cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. The stereochemical outcome of these reactions is highly dependent on the facial selectivity of the approach of the reacting partner. The methyl group at the C3 position can exert significant steric hindrance, directing the incoming reactant to the opposite face of the cyclobutene ring.

For instance, in a [2+2] cycloaddition of an allenoate to a terminal alkene to form a 1,3-disubstituted cyclobutane, the stereochemistry of the substituents on the cyclobutane ring is carefully controlled. organic-chemistry.org While not directly involving the target molecule, these studies highlight the principles of stereocontrol in the formation of substituted cyclobutanes. Similarly, in [3+1] cycloaddition reactions to form substituted cyclobutenes, the presence of a methyl group on the butenamide starting material can lead to the formation of specific diastereomers. researchgate.net

Electrophilic Additions

The electrophilic addition to the double bond of this compound derivatives can lead to the formation of one or two new stereocenters. The regioselectivity and stereoselectivity of these additions are influenced by both the electronic effects of the carboxylic acid group and the steric hindrance imposed by the methyl group.

The carbocation intermediate formed upon the initial attack of the electrophile will adopt a conformation that minimizes steric strain. The subsequent attack by the nucleophile will then occur preferentially from the less hindered face. For example, in the addition of HBr to an alkene, if a new chiral center is formed, the reaction can result in a racemic mixture if there is no pre-existing stereocenter to direct the attack. libretexts.orglibretexts.org However, in the case of this compound derivatives, the existing stereocenter at C3 is expected to induce diastereoselectivity.

Diastereoselective Reductions

The synthesis of saturated cyclobutane derivatives from cyclobutenes often involves reduction steps. The diastereoselectivity of these reductions is a critical aspect. For example, the reduction of a cyclobutylidene Meldrum's acid derivative, a related structure, with sodium borohydride has been shown to proceed with high cis-selectivity. acs.org This selectivity is attributed to the hydride approaching from the less sterically hindered face of the molecule. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product. acs.org

| Reducing Agent | Diastereomeric Ratio (cis:trans) |

|---|---|

| NaBH4 | 10:1 |

| NaBH(OAc)3 | Lower selectivity |

| NaBH3CN | Lower selectivity |

Spectroscopic and Computational Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-methyl-1-cyclobutene-1-carboxylic acid is anticipated to provide distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment, including the deshielding effects of the double bond and the carboxylic acid group. Protons on carbons adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm region due to the inductive effect of the carbonyl group. chemicalbook.com The vinyl proton, attached to the double bond, would likely appear further downfield. The methyl group protons would exhibit a characteristic signal, and the methylene (B1212753) protons on the cyclobutene (B1205218) ring would likely show complex splitting patterns due to their diastereotopic nature. In related substituted cyclobutene structures, such as 1-(3-methylcyclobut-1-enyl)-4-methylbenzene, the methyl group protons on the ring appear around 1.16 ppm (singlet), and the methylene protons show complex multiplets. rsc.org The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| Vinyl H | ~6.0 - 7.0 | multiplet |

| Ring CH | ~2.5 - 3.5 | multiplet |

| Ring CH₂ | ~2.0 - 3.0 | multiplet |

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carboxyl carbon of a carboxylic acid typically absorbs in the range of 165 to 185 ppm. chemicalbook.com For α,β-unsaturated acids, this peak is generally found towards the upfield end of this range. chemicalbook.com The olefinic carbons of the cyclobutene ring are expected in the alkene region of the spectrum, which generally overlaps with the aromatic region (120-160 ppm). chemicalbook.com The carbon of the methyl group would appear at the most upfield region. In a related compound, 1-(3-methylcyclobut-1-enyl)-4-methylbenzene, the methyl carbon resonates at 23.7 ppm, while the quaternary and methine carbons of the cyclobutene ring appear at 141.8 and 123.8 ppm, respectively. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 165 - 185 |

| C=C (quaternary) | 135 - 145 |

| C=C (CH) | 120 - 130 |

| Ring CH | 30 - 40 |

| Ring CH₂ | 25 - 35 |

Utility in Diastereomeric Ratio Determination

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio in a mixture of compounds. nih.govresearchgate.net For molecules with multiple stereocenters, such as derivatives of this compound, separate and distinct signals for each diastereomer can often be observed in the ¹H NMR spectrum. By integrating the signals corresponding to specific protons in each diastereomer, a quantitative ratio can be determined. researchgate.netias.ac.in Even in cases of significant signal overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving spectral resolution and allowing for more accurate integration and ratio determination. nih.govrsc.org

NMR for Conformational Insights

The conformation of the cyclobutane (B1203170) ring, which is typically puckered rather than planar to alleviate torsional strain, can be investigated using NMR spectroscopy. nih.govlibretexts.orgyoutube.com The coupling constants between protons on the ring, particularly the four-bond couplings (⁴JHH), are highly dependent on their spatial orientation. nih.gov By analyzing these coupling constants and comparing them with theoretical values calculated for different conformations (e.g., axial and equatorial), the conformational equilibrium of the ring can be determined. nih.gov While cyclobutene is more constrained due to the double bond, similar principles of analyzing coupling constants can provide insights into the ring's puckering and the preferred orientation of the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic conjugation within a molecule.

For a carboxylic acid, IR spectroscopy reveals two very characteristic absorptions. libretexts.org The O-H bond of the carboxyl group results in a very broad absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The C=O (carbonyl) bond gives rise to a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The presence of conjugation with the C=C double bond in this compound is expected to lower the frequency of the C=O stretch by 20 to 30 cm⁻¹. libretexts.org

UV-Vis spectroscopy is used to probe the electronic transitions within the molecule. The presence of the α,β-unsaturated carboxylic acid chromophore is expected to give rise to a characteristic absorption in the UV region. Conjugated systems like this typically show a π → π* transition at longer wavelengths (above 200 nm) compared to isolated double bonds or carbonyl groups.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong |

| C=O (Conjugated Acid) | 1690 - 1710 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). youtube.com Another characteristic fragmentation for some carboxylic acids is the McLafferty rearrangement, which can lead to a significant peak at m/z 60 for certain structures. youtube.com The presence of the cyclobutene ring might also lead to characteristic fragmentation patterns involving ring-opening or retro-[2+2] cycloaddition reactions. Derivatization of the carboxylic acid can be employed to improve its chromatographic behavior and detection in LC-MS methods. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-methylcyclobut-1-enyl)-4-methylbenzene |

| 3-methylcyclobutane-1-carboxylic acid |

| 1-cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester |

| methyl 3-oxocyclobutanecarboxylate |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

As of now, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of the compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the puckering of the cyclobutene ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that govern the crystal packing in the solid state. Such data is invaluable for benchmarking the results of computational chemistry methods.

Theoretical and Computational Chemistry Approaches

Computational methods offer a powerful complement to experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. Studies on related cyclobutane derivatives have successfully employed DFT methods, such as B3LYP with basis sets like cc-pVDZ, to determine optimized geometries and molecular characteristics.

For this compound, DFT calculations would be used to find the lowest energy structure by optimizing all bond lengths, bond angles, and dihedral angles. These calculations can predict key structural parameters and provide insights into the planarity or puckering of the cyclobutene ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on DFT calculations of similar structures, as a specific study on this molecule is not available.)

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C=C | Cyclobutene double bond length | ~1.34 Å |

| C-C (ring) | Cyclobutene single bond length | ~1.54 - 1.57 Å |

| C=O | Carbonyl bond length | ~1.21 Å |

| C-O | Carboxylic single bond length | ~1.35 Å |

| C-C(OOH) | Bond between ring and carboxyl group | ~1.48 Å |

| ∠(C-C=C) | Angle within the cyclobutene ring | ~93 - 95° |

| ∠(C-C-C) | Angle within the cyclobutene ring | ~85 - 87° |

Potential Energy Surface (PES) scans are computational experiments used to explore the conformational flexibility of a molecule. This is particularly useful for understanding the rotation around single bonds. For this compound, a key flexible coordinate is the dihedral angle defined by the atoms of the C=C-C(O)-O bond, which describes the rotation of the carboxylic acid group relative to the plane of the cyclobutene ring.

A relaxed PES scan would be performed by systematically rotating this dihedral angle (e.g., from -180° to 180° in 15° increments) while allowing all other geometric parameters to relax to their minimum energy state at each step. The resulting plot of energy versus dihedral angle would reveal the most stable conformer(s) (energy minima) and the energy barriers to rotation (energy maxima). This provides crucial information on the compound's conformational preferences at room temperature.

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into dynamic processes. While all-atom MD simulations are computationally intensive, they can reveal valuable information about the behavior of this compound in a condensed phase, such as in an aqueous solution.

An MD simulation would model the interactions between the solute molecule and a large number of solvent molecules (e.g., water). Such a simulation could be used to:

Study the stability of different conformers in solution.

Analyze the hydrogen bonding network between the carboxylic acid and surrounding water molecules.

Predict macroscopic properties like solvation free energy.

Studies on related cyclobutane systems have used MD simulations to understand stability and intermolecular interactions, confirming it as a valuable tool for exploring the dynamic nature of such compounds.

In Silico Modeling for Reaction Pathway Prediction

Computational chemistry provides a powerful lens for predicting and understanding the reaction pathways of complex molecules without the need for physical experimentation. For this compound, in silico modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms, transition states, and energetics of its potential reactions. The primary reaction of interest for cyclobutene derivatives is the thermally induced electrocyclic ring-opening to form a substituted 1,3-butadiene (B125203).

The electrocyclic ring-opening of cyclobutenes is governed by the Woodward-Hoffmann rules, which predict a conrotatory process for thermal reactions. However, the presence of substituents on the cyclobutene ring can significantly influence the reaction's activation energy and torquoselectivity (the preference for one conrotatory pathway over the other). For this compound, both the methyl group at the C3 position and the carboxylic acid group at the C1 position play crucial roles in determining the reaction's energetic landscape.

Computational studies on analogous systems, such as 2-substituted cyclobutenecarboxylic acids and 3-formylcyclobutene, offer valuable insights. nih.govresearchgate.net These studies demonstrate that the electronic nature of the substituents dictates the stability of the transition state and, consequently, the kinetic barrier to ring-opening.

A computational investigation into the electrocyclic ring-opening of 2-substituted cyclobutenecarboxylic acids has provided a model for predicting the relative stability of the cyclobutene versus its ring-opened dienoic acid isomer. nih.govresearchgate.net This research highlights that the interplay between the substituents and the breaking carbon-carbon bond is a key determinant of the reaction's feasibility. researchgate.net

Similarly, computational predictions for the ring-opening of 3-formylcyclobutene, a compound with a substituent at the 3-position, have been performed to understand the reaction mechanism. researchgate.net By combining the insights from these related systems, a predictive model for the reaction pathway of this compound can be constructed.

The predicted electrocyclic ring-opening of this compound would proceed through a conrotatory transition state to yield (E/Z)-2-methyl-4-carboxypenta-1,3-diene. DFT calculations can be employed to model the potential energy surface of this reaction, identifying the transition state and any intermediates.

Below is a hypothetical data table, constructed based on typical computational results for substituted cyclobutenes, illustrating the kind of data that in silico modeling can provide for the thermal ring-opening of this compound.

Table 1: Predicted Energetics for the Electrocyclic Ring-Opening of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound (Reactant) | B3LYP-D3 | def2-TZVP | 0.0 |

| Conrotatory Transition State | B3LYP-D3 | def2-TZVP | +28.5 |

| (E/Z)-2-methyl-4-carboxypenta-1,3-diene (Product) | B3LYP-D3 | def2-TZVP | -12.0 |

| This table is illustrative and based on analogous systems. Actual values would require specific DFT calculations for the named compound. |

The data in the table showcases that the ring-opening is predicted to be an exothermic process, with the diene product being more stable than the cyclobutene reactant. The activation energy of 28.5 kcal/mol is a typical value for such a thermally induced electrocyclic reaction.

Furthermore, Natural Bond Orbital (NBO) analysis within the computational framework can reveal the electronic interactions that stabilize the transition state. researchgate.net For instance, the interaction between the developing p-orbitals of the breaking sigma bond and the pi-system of the carboxylic acid group can be quantified.

Table 2: Key Geometric Parameters of the Predicted Transition State

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 2.15 |

| O=C-O-H Dihedral Angle (°) | 15.0 |

| C1-C2-C3-C4 Dihedral Angle (°) | 35.0 |

| This table is illustrative and based on analogous systems. Actual values would require specific DFT calculations for the named compound. |

The elongated C2-C3 bond in the transition state geometry is indicative of the bond-breaking process. The dihedral angles provide insight into the conrotatory motion of the ring-opening.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Chiral and Non-Chiral Building Blocks

3-Methyl-1-cyclobutene-1-carboxylic acid serves as a versatile precursor for both chiral and non-chiral building blocks in synthetic chemistry. The cyclobutane (B1203170) framework is a prominent structural motif in drug discovery due to its low molecular weight, high sp³-character, and ability to enforce conformational restriction researchgate.net. As non-chiral scaffolds, 1,3-substituted cyclobutanes, which can be derived from this precursor, are particularly valuable in medicinal chemistry for creating achiral, three-dimensional shapes bioorganica.com.ua.

In chiral applications, the substituted cyclobutene (B1205218) ring can be manipulated to create multiple stereogenic centers. The synthesis of specific diastereomers of substituted cyclobutane carboxylic acids is a key challenge and an area of active research. For instance, scalable syntheses have been developed for cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, demonstrating the feasibility of controlling stereochemistry in these systems for targeted applications acs.org. The ability to synthesize specific stereoisomers allows chemists to systematically explore the three-dimensional space of a molecule, which is crucial for optimizing interactions with biological targets like enzymes and receptors. The development of synthetic strategies to access novel α-trifluoromethyl cyclobutane-containing building blocks further highlights the modularity and importance of these scaffolds in creating diverse and functionally complex molecules for drug discovery bioorganica.com.ua.

Scaffold for Conformationally Restricted Analogues

The incorporation of a cyclobutane ring, derivable from this compound, is a widely used strategy in medicinal chemistry to create conformationally restricted analogues of biologically active molecules researchgate.netnih.gov.

Flexible molecules often pay an entropic penalty upon binding to a biological target because the rotatable bonds become "frozen" in the binding pocket nih.gov. Introducing a rigid scaffold like a cyclobutane ring pre-organizes the molecule into a more limited set of conformations, one of which may be the bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and potency. For example, a flexible ethyl linker in a drug candidate can be replaced by a 1,3-disubstituted cyclobutane to restrict the possible orientations of the attached functional groups nih.gov. The puckered, three-dimensional nature of the cyclobutane ring provides distinct vectors for substituents, allowing for precise control over the spatial arrangement of key pharmacophoric elements nih.govnih.gov. This structural constraint can direct functional groups into favorable positions within a binding pocket, enhancing interactions and improving biological activity nih.gov.

In addition to restricting rotation, the cyclobutane scaffold can serve as a bioisosteric replacement for other common structural motifs. It is often used as a rigid mimic of alkyl chains bioorganica.com.ua. The defined geometry of the cyclobutane ring can replicate the spatial volume of a flexible chain but without its conformational liability. This can be advantageous for improving metabolic stability and oral bioavailability. Furthermore, the cyclobutane ring is sometimes used as an isostere for a geminal dimethyl group, a common feature in many bioactive molecules nih.gov. The rigid framework can also introduce a "kink" into a flexible linker, which can unexpectedly lead to a significant increase in potency by enabling a more buried and favorable binding mode within a protein target nih.gov.

Precursors for Unnatural Amino Acids and Peptidomimetics